molecular formula C24H44N4O4S B069435 Sofigatran CAS No. 187602-11-5

Sofigatran

Katalognummer B069435
CAS-Nummer: 187602-11-5
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: MNMZVSQUWOILCZ-GUMHCPJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound like Sofigatran can be analyzed using various techniques. These techniques can provide insights into the compound’s physical and chemical properties, its interactions with other molecules, and its behavior under different conditions .


Chemical Reactions Analysis

The analysis of chemical reactions involves studying the transformation of reactants into products. This includes understanding the mechanism of the reaction, identifying intermediates and transition states, and determining the rate of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sofigatran, like any other compound, can be analyzed using various techniques. These properties include its molecular weight, solubility, melting point, boiling point, and others .

Wissenschaftliche Forschungsanwendungen

  • Dabigatran and Clot Susceptibility to Fibrinolysis : Dabigatran, a direct thrombin inhibitor, at clinically relevant concentrations, enhances plasma clots' susceptibility to tissue-type plasminogen activator (t-PA)-induced lysis. This is achieved by reducing thrombin-activatable fibrinolysis inhibitor (TAFI) activation and altering clot structure (Ammollo, Semeraro, Incampo, Semeraro, & Colucci, 2010).

  • Failure of Dabigatran and Rivaroxaban in Antiphospholipid Syndrome : In a case series of three patients with antiphospholipid syndrome (APS), the use of direct oral factor inhibitors (DOFIs) like Dabigatran and Rivaroxaban failed to prevent thromboembolism. These cases highlight potential limitations of DOFI therapy in APS outside clinical trial settings (Schaefer, McBane, Black, Williams, Moder, & Wysokinski, 2014).

  • Dabigatran's Impact on Fibrinolytic Resistance : Dabigatran, unlike Rivaroxaban and Apixaban, decreases fibrinolytic resistance in patients with non-valvular atrial fibrillation. This reduction is primarily due to dabigatran's significant effect on TAFI activation, which may play a role in making nascent thrombus more susceptible to plasminogen-dependent degradation (Semeraro, Incampo, Ammollo, Dellanoce, Paoletti, Testa, & Colucci, 2016).

Eigenschaften

IUPAC Name

propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMZVSQUWOILCZ-GUMHCPJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofigatran

CAS RN

187602-11-5
Record name Sofigatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187602115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFIGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6P105U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sofigatran
Reactant of Route 2
Sofigatran
Reactant of Route 3
Sofigatran
Reactant of Route 4
Sofigatran
Reactant of Route 5
Sofigatran
Reactant of Route 6
Reactant of Route 6
Sofigatran

Citations

For This Compound
25
Citations
I Ahrens, K Peter, GYH Lip, C Bode - Discovery medicine, 2012 - discoverymedicine.com
… Sofigatran, is a direct oral thrombin inhibitor with a competitive binding mechanism. It has … Results of this trial have not been published and the clinical development of sofigatran has …
Number of citations: 42 www.discoverymedicine.com
R Artang, E Rome, JD Nielsen, HJ Vidaillet - The American journal of …, 2013 - Elsevier
Dabigatran has been associated with greater risk of myocardial infarction (MI) than warfarin. It is unknown whether the increased risk is unique to dabigatran, an adverse effect shared …
Number of citations: 127 www.sciencedirect.com
F Dentali, N Riva, M Crowther, AGG Turpie, GYH Lip… - Circulation, 2012 - Am Heart Assoc
Background— Novel oral anticoagulants (NOACs) have been proposed as alternatives to vitamin K antagonists for the prevention of stroke and systemic embolism in patients with atrial …
Number of citations: 509 www.ahajournals.org
E Broussalis, W Anna, E Trinka, S Mutzenbach… - Drug discovery today, 2014 - Elsevier
… inhibitor with a competitive binding mechanism A Phase II trial for the treatment of DVT but results of this trial have not been published and the clinical development of sofigatran has …
Number of citations: 11 www.sciencedirect.com
I Ahrens, GYH Lip, K Peter - Thrombosis and haemostasis, 2010 - thieme-connect.com
Oral anticoagulation has been limited to vitamin K antagonists (VKAs) for over 60 years. VKAs are effective and recommended for the prevention of venous and arterial …
Number of citations: 309 www.thieme-connect.com
N Riva, F Dentali, ET Permunian… - Seminars in thrombosis …, 2016 - thieme-connect.com
The novel direct oral anticoagulants (DOACs) have been proposed as alternatives to low-molecular-weight heparins (LMWHs) for the prevention of venous thromboembolism in …
Number of citations: 25 www.thieme-connect.com
AS Manolis, TA Manolis - Hospital Chronicles, 2011 - hospitalchronicles.gr
Only after the elapse of over half-a-century of warfarin's reign are we witnessing significant progress in anticoagulation therapy with the advent of new anticoagulants with predictable …
Number of citations: 4 www.hospitalchronicles.gr
A Straub, S Roehrig, A Hillisch - … Chemie International Edition, 2011 - Wiley Online Library
To prevent thromboses after surgery, patients have until now had to inject themselves daily with heparin. For stroke prophylaxis in atrial fibrillation, patients take vitamin K antagonists of …
Number of citations: 80 onlinelibrary.wiley.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
… or dabigatran or desulfatohirudin or efegatran or flovagatran or hirudin or hirugen or inogatran or lepirudin or melagatran or napsagatran or odiparcil or pegmusirudin or sofigatran or …
Number of citations: 3 www.sciencedirect.com
Ε Σταμέλου - 2015 - ir.lib.uth.gr
Introduction: Over the last decade there has been a number of guidelines published, aimed at improving the quality of reporting in published studies and reviews. In systematic reviews …
Number of citations: 2 ir.lib.uth.gr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.